Cas no 1936130-77-6 (2-(6-methylpyridin-2-yl)acetaldehyde)

2-(6-メチルピリジン-2-イル)アセトアルデヒドは、有機合成において有用な中間体です。この化合物は、ピリジン環にメチル基が導入された構造を持ち、アルデヒド基の反応性を活かして、医薬品や農薬、機能性材料の合成に応用されます。特に、6位のメチル基が電子効果を調整することで、求核付加反応や縮合反応における選択性を高める利点があります。また、高い純度と安定性を備えており、精密な合成プロセスでの使用に適しています。そのため、複雑な骨格構築や官能基変換の際に重要な役割を果たします。

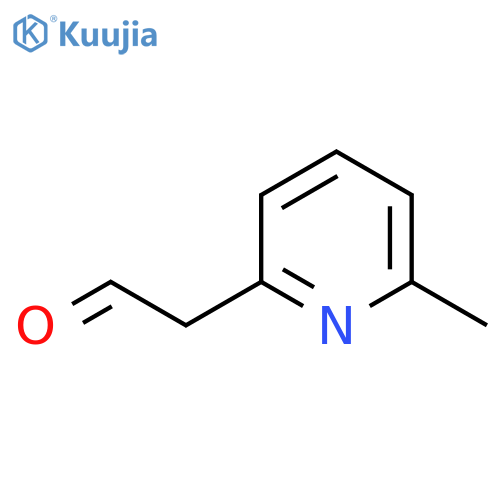

1936130-77-6 structure

商品名:2-(6-methylpyridin-2-yl)acetaldehyde

2-(6-methylpyridin-2-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(6-methylpyridin-2-yl)acetaldehyde

- EN300-1811515

- SCHEMBL247492

- 1936130-77-6

-

- インチ: 1S/C8H9NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,6H,5H2,1H3

- InChIKey: CBXURAGGQYDIDE-UHFFFAOYSA-N

- ほほえんだ: O=CCC1C=CC=C(C)N=1

計算された属性

- せいみつぶんしりょう: 135.068413911g/mol

- どういたいしつりょう: 135.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 30Ų

2-(6-methylpyridin-2-yl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1811515-1.0g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 1g |

$1286.0 | 2023-06-01 | ||

| Enamine | EN300-1811515-0.05g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 0.05g |

$587.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-0.25g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 0.25g |

$642.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-10g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 10g |

$3007.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-1g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 1g |

$699.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-0.5g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 0.5g |

$671.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-0.1g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 0.1g |

$615.0 | 2023-09-19 | ||

| Enamine | EN300-1811515-10.0g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 10g |

$5528.0 | 2023-06-01 | ||

| Enamine | EN300-1811515-5.0g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 5g |

$3728.0 | 2023-06-01 | ||

| Enamine | EN300-1811515-2.5g |

2-(6-methylpyridin-2-yl)acetaldehyde |

1936130-77-6 | 2.5g |

$1370.0 | 2023-09-19 |

2-(6-methylpyridin-2-yl)acetaldehyde 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1936130-77-6 (2-(6-methylpyridin-2-yl)acetaldehyde) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 307-59-5(perfluorododecane)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量